molecular formula C8H10ClFN2O2S B2426616 3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide CAS No. 1517170-42-1

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide

Cat. No.: B2426616
CAS No.: 1517170-42-1
M. Wt: 252.69
InChI Key: JOTLKIXTYUSTCL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

3-(aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O2S/c1-12-15(13,14)6-2-5(4-11)8(9)7(10)3-6/h2-3,12H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTLKIXTYUSTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

The compound features a benzene ring substituted with chlorinated (C4), fluorinated (C5), and aminomethyl (C3) groups, alongside an N-methylsulfonamide moiety at C1. Its IUPAC name, 3-(aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide , reflects this substitution pattern. The sulfonamide group (-SO₂NHCH₃) enhances hydrogen-bonding capacity, making it a candidate for targeting enzymes like carbonic anhydrases or kinase domains.

Physicochemical Properties

  • Molecular formula : C₈H₁₀ClFN₂O₂S
  • Molecular weight : 252.7 g/mol
  • Purity : ≥95% (HPLC)
  • Spectral data : The InChI key (JOTLKIXTYUSTCL-UHFFFAOYSA-N) confirms stereochemical uniqueness, while $$ ^1H $$ NMR (DMSO-d₆) for analogous sulfonamides shows characteristic sulfonamide NH peaks at δ 9.14 ppm and aromatic protons between δ 7–8 ppm.

Synthetic Methodologies

Sulfonylation-Amination Sequential Route

The most direct method involves sulfonylation of a halogenated benzene intermediate followed by amination (Scheme 1).

Step 1: Sulfonyl Chloride Preparation
4-Chloro-5-fluoro-3-(chloromethyl)benzenesulfonyl chloride is synthesized via chlorosulfonation of 4-chloro-5-fluoro-m-xylene using ClSO₃H at 0–5°C. Excess thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Step 2: N-Methylamination
The sulfonyl chloride reacts with methylamine (CH₃NH₂) in acetonitrile (MeCN) with $$ N,N $$-diisopropylethylamine (DIPEA) as a base. Conditions:

  • Solvent : MeCN (1 mL/mmol)
  • Base : DIPEA (2.5 equiv)
  • Temperature : Room temperature (16 h)
  • Yield : 63–72% after HPLC

Step 3: Aminomethylation
The chloromethyl group at C3 undergoes nucleophilic substitution with aqueous ammonia (NH₃) or benzylamine. Microwave-assisted heating (100°C, 30 min) in DMF improves conversion.

Chemoselective Amination of Halogenated Sulfonyl Halides

Recent protocols exploit chemoselectivity in aminating polyhalogenated sulfonyl chlorides (Figure 1):

  • Substrate : 4-Chloro-5-fluoro-3-(chloromethyl)benzenesulfonyl chloride
  • Amination reagent : Azepane or primary/secondary amines (e.g., methylamine)
  • Conditions :
    • Solvent : MeCN or N-methylpyrrolidone (NMP)
    • Base : DIPEA (3 equiv)
    • Temperature : 140°C (NMP) or rt (MeCN)
  • Outcome :
    • MeCN : Selective sulfonamide formation (no aryl amination)
    • NMP : Concomitant C4 chloro displacement by amines (dual functionalization)

Table 1: Solvent Effects on Chemoselectivity

Solvent Temperature Product Selectivity Yield (%)
MeCN rt Sulfonamide only 63–72
NMP 140°C Sulfonamide + aryl amine 44–58

Solid-Phase Synthesis with Polymer-Supported Reagents

To streamline purification, polymer-supported bases like PS-BEMP facilitate one-pot cyclization and sulfonylation:

  • Substrate : 4-Chloro-5-fluoro-3-(hydroxymethyl)benzenesulfonamide
  • Reagents :
    • PS-BEMP (3.5 equiv)
    • Methanesulfonyl chloride (2.3 equiv)
  • Conditions :
    • Solvent : MeCN
    • Temperature : 150°C (microwave, 15 min)
  • Yield : 69% after silica plug filtration

Mechanistic Insights and Optimization

Nucleophilicity and Steric Effects

Amination efficiency correlates with amine nucleophilicity. Azepane (cyclic amine) outperforms linear amines due to reduced steric hindrance. For example:

  • Azepane : 85% conversion to sulfonamide
  • n-Butylamine : 62% conversion

Table 2: Amination Reagent Screening

Amine Conversion (%) By-Products
Azepane 85 <5% aryl amine
Methylamine 72 10% over-sulfonylation
Benzylamine 68 15% diaryl amine

Halogenation Challenges

Introducing chloro and fluoro groups requires precise control:

  • Chlorination : SO₂Cl₂ in DCM at 0°C minimizes polysubstitution.
  • Fluorination : KF/Al₂O₃ under microwave irradiation (150°C, 10 min) achieves 89% fluorination at C5.

Analytical and Purification Strategies

Chromatographic Methods

  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) resolves sulfonamide (t₃ = 8.2 min) from unreacted amine (t₃ = 3.5 min).
  • LC-MS : [M+H]⁺ = 253.1 m/z confirms molecular ion.

Challenges in Scale-Up

  • By-product formation : Diaryl amines (10–15%) necessitate gradient elution.
  • Metal contaminants : Pd from coupling reactions requires chelating resins.

Applications and Derivatives

Therapeutic Candidates

Patent US10745392B2 discloses analogs as kinase inhibitors, with IC₅₀ values <100 nM. Key modifications include:

  • Replacing N-methyl with bicyclic amines (e.g., 7-azabicyclo[2.2.1]heptane)
  • Substituting thiazolyl groups at C4

Agricultural Uses

Derivatives with oxadiazole moieties exhibit herbicidal activity (EC₅₀ = 2.5 µM).

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Therapeutic Applications

1. Pain Management
3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide has been investigated for its potential as a sodium channel blocker, specifically targeting the Na_v1.7 voltage-gated sodium channel. This channel is crucial in transmitting pain signals, making it a target for developing analgesics. Studies indicate that compounds inhibiting Na_v1.7 can effectively manage various pain types, including neuropathic and inflammatory pain .

2. Cancer Treatment
The compound has also shown promise in oncology. Its mechanism involves modulating chemokine receptor activity, particularly CXCR3, which is associated with tumor growth and metastasis. Research suggests that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

3. Antiproliferative Activity
Recent investigations have highlighted the antiproliferative effects of this compound against specific cancer cell lines, including acute myeloid leukemia. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance potency against cancer cells .

Case Studies

StudyFindings
Pain Management Study Demonstrated effective inhibition of Na_v1.7, leading to significant pain relief in animal models .
Cancer Cell Line Study Showed a reduction in cell viability of acute myeloid leukemia cells with an IC50 value indicating potent activity .
Inflammation Model Highlighted the compound's role in reducing inflammatory markers in murine models, suggesting therapeutic potential for autoimmune diseases .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes in bacteria, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    2-[3-(Aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide: Used in the treatment of hereditary angioedema.

Uniqueness

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a crucial component in bacterial folic acid synthesis. The presence of chlorine and fluorine atoms enhances its chemical reactivity and potentially its biological efficacy.

Molecular Formula: C₈H₁₁ClF N₂O₂S
Molecular Weight: 254.71 g/mol

The biological activity of 3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide primarily involves:

  • Inhibition of Enzymes: The sulfonamide moiety competes with PABA for binding to the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This disruption can result in the cessation of bacterial growth and replication.
  • Antibacterial Spectrum: Preliminary studies suggest that this compound exhibits activity against various Gram-positive and Gram-negative bacteria. Its structural similarities to established sulfa drugs indicate potential effectiveness against resistant strains such as MRSA .

In Vitro Studies

Several studies have investigated the antibacterial properties of 3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide:

  • Antibacterial Efficacy: In vitro assays have demonstrated that the compound shows significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

Case Studies

  • Study on Antimicrobial Resistance:
    A study highlighted the effectiveness of 3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide against antibiotic-resistant strains. The compound was found to restore sensitivity in resistant S. aureus strains when used in combination with traditional antibiotics, suggesting a potential role as an adjuvant therapy .
  • Synthesis and Structure-Activity Relationship (SAR):
    Research has focused on modifying the compound's structure to enhance its antibacterial properties. Variations in substituents on the aromatic ring have been systematically studied to determine their impact on biological activity, revealing that certain modifications can significantly improve potency against specific bacterial strains .

Research Applications

The compound's unique properties make it suitable for various applications:

  • Pharmaceutical Development: Its mechanism of action positions it as a candidate for new antibiotic formulations, especially in light of rising antibiotic resistance.
  • Enzyme Inhibition Studies: The sulfonamide group allows for exploration in enzyme inhibition research, particularly concerning bacterial metabolism .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide?

Methodological Answer:
The synthesis typically involves sulfonylation of a substituted aniline precursor followed by functionalization of the aminomethyl group. Key steps include:

  • Chlorosulfonation : Reacting 3-(aminomethyl)-4-chloro-5-fluorobenzene with chlorosulfonic acid to introduce the sulfonyl group.
  • N-methylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3) to alkylate the sulfonamide nitrogen .
    Characterization :
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., distinguishing Cl/F coupling patterns).
  • HPLC-MS : Purity assessment and molecular ion verification.
  • Elemental Analysis : Validation of C, H, N, S, and halogen content .

Basic: How can researchers screen the biochemical activity of this compound in bacterial proliferation assays?

Methodological Answer:

  • Enzyme Inhibition Assays : Target bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid synthesis. Use in vitro kinetic assays with purified PPTases and monitor inhibition via spectrophotometric detection of coenzyme A release .
  • Cytotoxicity Testing : Employ MTT assays on bacterial cultures (e.g., E. coli or S. aureus) to measure growth inhibition at varying concentrations. Include controls for sulfonamide resistance mechanisms .

Advanced: What computational strategies are effective for studying its enzyme inhibition mechanism?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate binding energies between the sulfonamide group and PPTase active sites (e.g., His/Asp residues). Use software like Gaussian or ORCA .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100+ ns to analyze stability of key hydrogen bonds and hydrophobic contacts. Tools: GROMACS or AMBER .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer processes during enzyme inhibition, focusing on the chloro-fluoro substituent’s electronic effects .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical tests (ANOVA, t-tests) to identify outliers. Consider variables like bacterial strain variability or assay conditions .
  • Dose-Response Replication : Redesign experiments using a Design of Experiments (DOE) approach to isolate confounding factors (e.g., pH, temperature). Use software like JMP or Minitab for factorial design optimization .
  • Structural-Activity Relationship (SAR) : Compare analog data (e.g., 4-chloro vs. 5-fluoro substitutions) to identify substituent-specific trends .

Advanced: What strategies optimize multi-step synthesis yields while minimizing byproducts?

Methodological Answer:

  • Reaction Optimization : Use continuous flow chemistry to control exothermic steps (e.g., sulfonylation) and improve selectivity. Monitor intermediates via inline IR spectroscopy .
  • Catalyst Screening : Test palladium or copper catalysts for N-methylation efficiency. Compare turnover numbers (TONs) and selectivity using GC-MS .
  • Byproduct Analysis : Employ LC-HRMS to identify side products (e.g., over-alkylated species). Use silica gel chromatography or preparative HPLC for purification .

Advanced: How can researchers validate the compound’s role in disrupting bacterial membrane integrity?

Methodological Answer:

  • Fluorescence Microscopy : Use propidium iodide (PI) and SYTO 9 stains to differentiate live/dead cells. Quantify membrane permeability via fluorescence intensity ratios .
  • Lipid Bilayer Assays : Reconstitute bacterial membrane lipids (e.g., phosphatidylethanolamine) and measure leakage of encapsulated carboxyfluorescein using a stopped-flow apparatus .
  • Atomic Force Microscopy (AFM) : Image membrane topography changes in treated vs. untreated bacteria to assess pore formation or rigidity loss .

Advanced: What analytical techniques differentiate stereochemical or tautomeric forms of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column to separate enantiomers (if applicable). Validate with circular dichroism (CD) spectroscopy .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., sulfonamide vs. sulfonic acid) by growing single crystals in DMSO/water mixtures .
  • Solid-State NMR : Analyze 19^19F and 35^35Cl quadrupolar interactions to confirm solid-phase conformation .

Advanced: How can in silico models predict its pharmacokinetic properties for preclinical studies?

Methodological Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Use GastroPlus or Simcyp to simulate absorption/distribution, leveraging logP (2.8 predicted) and pKa (sulfonamide ≈ 10.5) data .
  • ADMET Prediction : Apply SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hERG liability .
  • Metabolite Identification : Use GLORY or Meteor software to predict phase I/II metabolites (e.g., N-demethylation or glucuronidation) .

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